Dexrazoxane hydrochloride
Overview
Description
Dexrazoxane hydrochloride is a cardioprotective agent . It is used to help prevent heart problems (e.g., cardiomyopathy) in women receiving doxorubicin for breast cancer . Dexrazoxane injection is also used to treat tissue damage caused by the leakage of certain cancer medicines from the injection site .
Molecular Structure Analysis
Dexrazoxane is a cyclic derivative of EDTA that readily penetrates cell membranes . Structural analysis of dexrazoxane was done by exploring formations of tautomeric conformations and investigating the corresponding effects . Density functional theory (DFT) calculations were performed to optimize the structures to evaluate their molecular and atomic descriptors .
Chemical Reactions Analysis
Dexrazoxane has two biological activities: it is a prodrug that is hydrolyzed to an iron chelating EDTA-type structure and it is also a strong inhibitor of topoisomerase II . The enzymes dihydropyrimidinase (DHPase) and dihydroorotase (DHOase) metabolize dexrazoxane through the catalysis of the successive ring-opening reactions .
Physical And Chemical Properties Analysis
Dexrazoxane hydrochloride has a molecular formula of C11H16N4O4.HCl and a molecular weight of 304.73 .
Scientific Research Applications
1. Antioxidant Properties
Dexrazoxane exhibits significant antioxidant properties, effectively scavenging various free radicals. It does not require enzymatic hydrolysis for its scavenging effects and functions in both iron-dependent and iron-independent free radical production systems. This implies that dexrazoxane’s application could extend beyond doxorubicin-induced cardiotoxicity to other diseases benefiting from antioxidant treatments (Zhang, Zhao, & Zhao, 2010).
2. Inhibiting Topoisomerase IIβ
Dexrazoxane has been identified as a potent inhibitor of topoisomerase IIβ, a mechanism contributing to its cardioprotective effects against anthracycline-induced toxicity. Its efficacy was demonstrated in a neonatal rat myocyte model, showing significant reduction in topoisomerase IIβ levels, thereby protecting myocytes from doxorubicin-induced damage (Hasinoff, Patel, & Wu, 2019).
3. Cardioprotective Effects in Chemotherapy
Dexrazoxane is associated with a reduction in both clinical and subclinical cardiotoxicity in children receiving anthracycline chemotherapy. While it's linked with a minor increase in secondary malignant neoplasms (SMNs), the overall benefit in preventing cardiotoxic outcomes is significant. This positions dexrazoxane as a valuable agent in pediatric oncology, balancing risks of cardiotoxicity and SMNs specific to each treatment protocol (Shaikh et al., 2016).
4. Analytical Method Development
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous determination of dexrazoxane and its metabolite ADR-925 in biological samples. This analytical method is crucial for investigating dexrazoxane’s bioactivation and metabolism, further enhancing our understanding of its pharmacokinetics and pharmacodynamics (Kovaříková et al., 2013).
5. Stability in Infusion Solutions
The physical and chemical stability of reconstituted and diluted dexrazoxane infusion solutions has been studied, providing critical information for its clinical administration. The stability data facilitates pharmacy workflow and clinical operations, ensuring patient safety during dexrazoxane administration (Zhang et al., 2014).
6. Risk Factor Analysis in Pediatric Patients
A studyanalyzing risk factors for secondary malignancies in pediatric cancer patients treated with dexrazoxane revealed that its administration did not significantly increase the risk of secondary malignancies. This study emphasized the importance of dexrazoxane's cardioprotective role, particularly in pediatric patients receiving high doses of anthracyclines (Kim et al., 2018).
7. Comparative Analysis with Inorganic Nitrate/Nitrite
A study comparing the cardioprotective effects of inorganic nitrate/nitrite with dexrazoxane in a rabbit model of chronic anthracycline cardiotoxicity highlighted dexrazoxane's superior efficacy. Dexrazoxane provided complete protection against molecular, cellular, and functional perturbations induced by anthracyclines, while inorganic nitrite showed only partial protective effects (Lenčová-Popelová et al., 2016).
8. Effectiveness in T-Cell Acute Lymphoblastic Leukemia or Advanced-Stage Lymphoblastic Non-Hodgkin Lymphoma
Research on dexrazoxane's effectiveness in pediatric patients treated for newly diagnosed T-cell acute lymphoblastic leukemia or advanced-stage lymphoblastic non-Hodgkin lymphoma showed that it was cardioprotective, did not compromise antitumor efficacy, and was not associated with a significant increase in secondary malignancies (Asselin et al., 2016).
9. Low Incidence of Secondary Acute Myelogenous Leukaemia in Pediatric Patients
A study assessing the incidence of secondary acute myelogenous leukaemia in children and adolescents treated with dexrazoxane for acute lymphoblastic leukaemia reported a very low incidence of secondary malignancies, reinforcing dexrazoxane's safety profile in pediatric oncology (Vrooman et al., 2011).
10. Efficacy in Breast Cancer Patients Undergoing Anthracycline Chemotherapy
A systematic review and meta-analysis on the efficacy of dexrazoxane in breast cancer patients undergoing anthracycline chemotherapy revealed a significant reduction in the risk of clinical heart failure and cardiac events, without impacting cancer outcomes (Macedo et al., 2019).
Safety And Hazards
Dexrazoxane can cause serious side effects such as fever, chills, tiredness, mouth sores, skin sores, easy bruising, unusual bleeding, sore throat, cough, trouble breathing, or bruising, swelling, warmth, redness, oozing, or bleeding of any surgical incision . It is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is toxic and poses a danger of serious damage to health by prolonged exposure . It also poses a possible risk of impaired fertility and harm to an unborn child .
properties
IUPAC Name |
4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4.ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFMNMPSIYHKDN-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164152 | |
Record name | Dexrazoxane hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dexrazoxane hydrochloride | |
CAS RN |
149003-01-0, 1263283-43-7 | |
Record name | Cardioxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149003-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexrazoxane hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149003010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexrazoxane hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263283437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexrazoxane hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXRAZOXANE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5346058Q7S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.